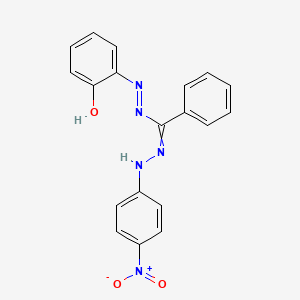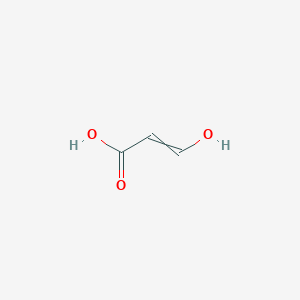![molecular formula C17H23NO2 B12552681 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one CAS No. 178163-52-5](/img/structure/B12552681.png)
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexanone core with a phenyl ring substituted with a morpholinylmethyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one typically involves a Mannich reaction, which is a three-component condensation reaction. The process generally includes the following steps:
Starting Materials: Cyclohexanone, formaldehyde, and morpholine.
Reaction Conditions: The reaction is carried out in an ethanol and dimethylformamide (DMF) mixture, with the temperature maintained at around 60°C.
Procedure: Cyclohexanone and formaldehyde are dissolved in the ethanol-DMF mixture, followed by the addition of morpholine with constant stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: Its chemical properties make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one can be compared to other similar compounds, such as:
N-Methyl-4-(morpholin-4-yl)benzylamine: This compound also contains a morpholine group but differs in its overall structure and reactivity.
Asymmetrical mono-carbonyl analogs of curcumin (AMACs): These compounds share structural similarities and exhibit comparable biological activities, such as anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
178163-52-5 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
4-[4-(morpholin-4-ylmethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H23NO2/c19-17-7-5-16(6-8-17)15-3-1-14(2-4-15)13-18-9-11-20-12-10-18/h1-4,16H,5-13H2 |
InChI-Schlüssel |
VHFQCHHECYTSAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
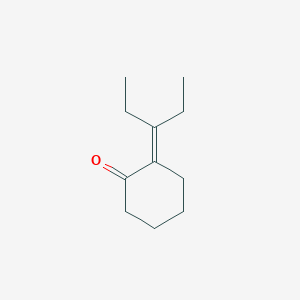

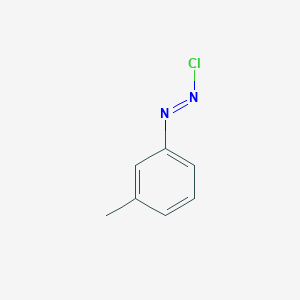
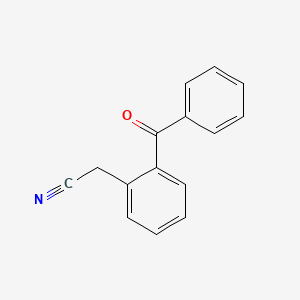
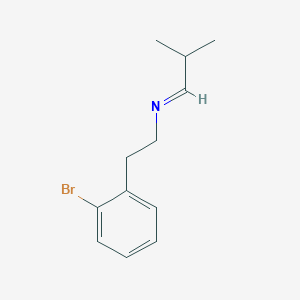

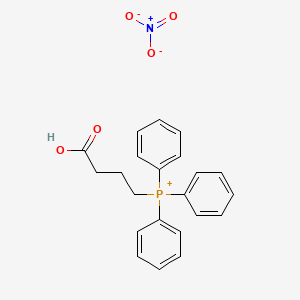
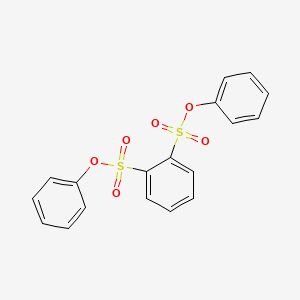
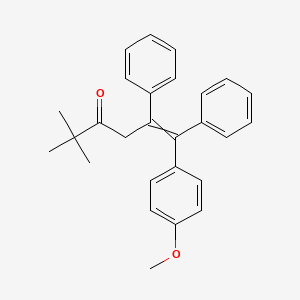
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
